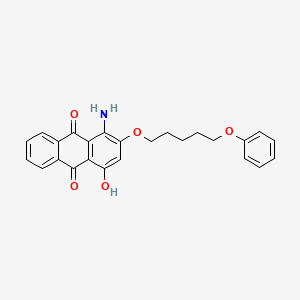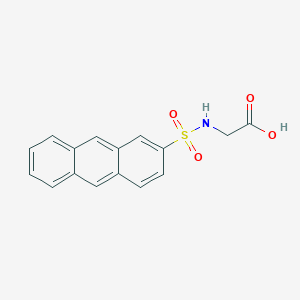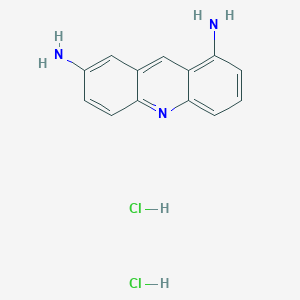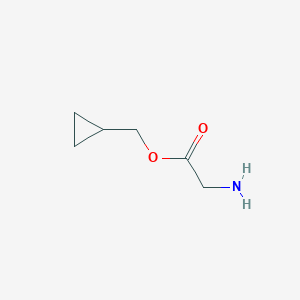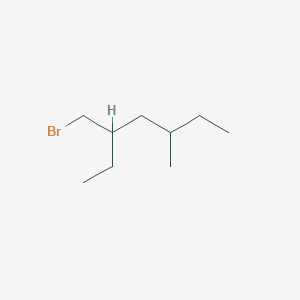![molecular formula C7H6N2OS B13146766 2-Methoxythiazolo[4,5-b]pyridine](/img/structure/B13146766.png)
2-Methoxythiazolo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxythiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-aminopyridine-3-thiol with an appropriate aldehyde in the presence of a catalyst such as zinc oxide nanoparticles. The reaction is carried out in an ethanol medium at room temperature .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to increase yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxythiazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of alkylated thiazolo[4,5-b]pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Methoxythiazolo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-Methoxythiazolo[4,5-b]pyridine involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis. Its anticancer properties are linked to the induction of apoptosis in cancer cells through the activation of caspase pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-b]pyridine: Lacks the methoxy group but shares similar pharmacological properties.
Pyrano[2,3-d]thiazole: Another heterocyclic compound with a fused thiazole ring, known for its antimicrobial and anticancer activities.
Uniqueness
2-Methoxythiazolo[4,5-b]pyridine is unique due to the presence of the methoxy group, which enhances its solubility and potentially its bioavailability. This structural feature may also contribute to its distinct pharmacological profile compared to other thiazolo[4,5-b]pyridine derivatives .
Propiedades
Fórmula molecular |
C7H6N2OS |
|---|---|
Peso molecular |
166.20 g/mol |
Nombre IUPAC |
2-methoxy-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6N2OS/c1-10-7-9-6-5(11-7)3-2-4-8-6/h2-4H,1H3 |
Clave InChI |
NIJVGKIFPZMWDM-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2=C(S1)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


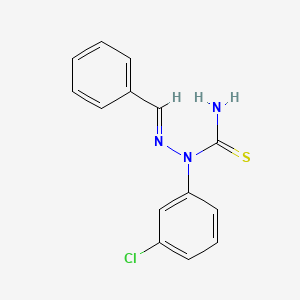
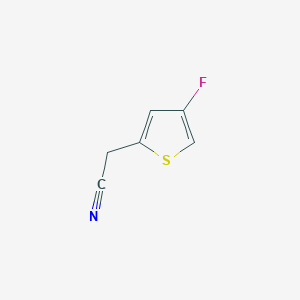
![Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium](/img/structure/B13146718.png)
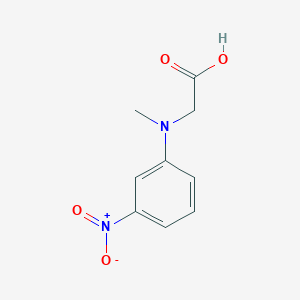
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzene-1-sulfonamide](/img/structure/B13146728.png)
